

The Discovery and Developmental Saga of Capivasertib: An AKT Inhibitor

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An In-depth Technical Guide on the Core Science and History of Capivasertib (AZD5363)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, history, and mechanism of action of Capivasertib (formerly known as AZD5363), a potent and selective pan-AKT inhibitor. The document details the preclinical and clinical development of this compound, presenting key quantitative data in structured tables, outlining detailed experimental protocols for its characterization, and visualizing critical pathways and processes through diagrams.

Executive Summary

Capivasertib is an orally bioavailable, ATP-competitive inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3). Developed by AstraZeneca, in collaboration with Astex and The Institute of Cancer Research, it represents a significant advancement in targeted cancer therapy.^{[1][2]} The PI3K/AKT/mTOR signaling pathway is one of the most frequently dysregulated pathways in human cancers, and its aberrant activation is implicated in tumor cell proliferation, survival, and resistance to therapy.^{[3][4]} Capivasertib was designed to counteract this hyperactivation, and it has shown considerable promise in clinical trials, particularly in breast cancer.^{[5][6]} In November 2023, the U.S. Food and Drug Administration (FDA) approved Capivasertib, under the brand name Truqap, for use in combination with fulvestrant for certain types of advanced breast cancer.^{[7][8]}

Discovery and History

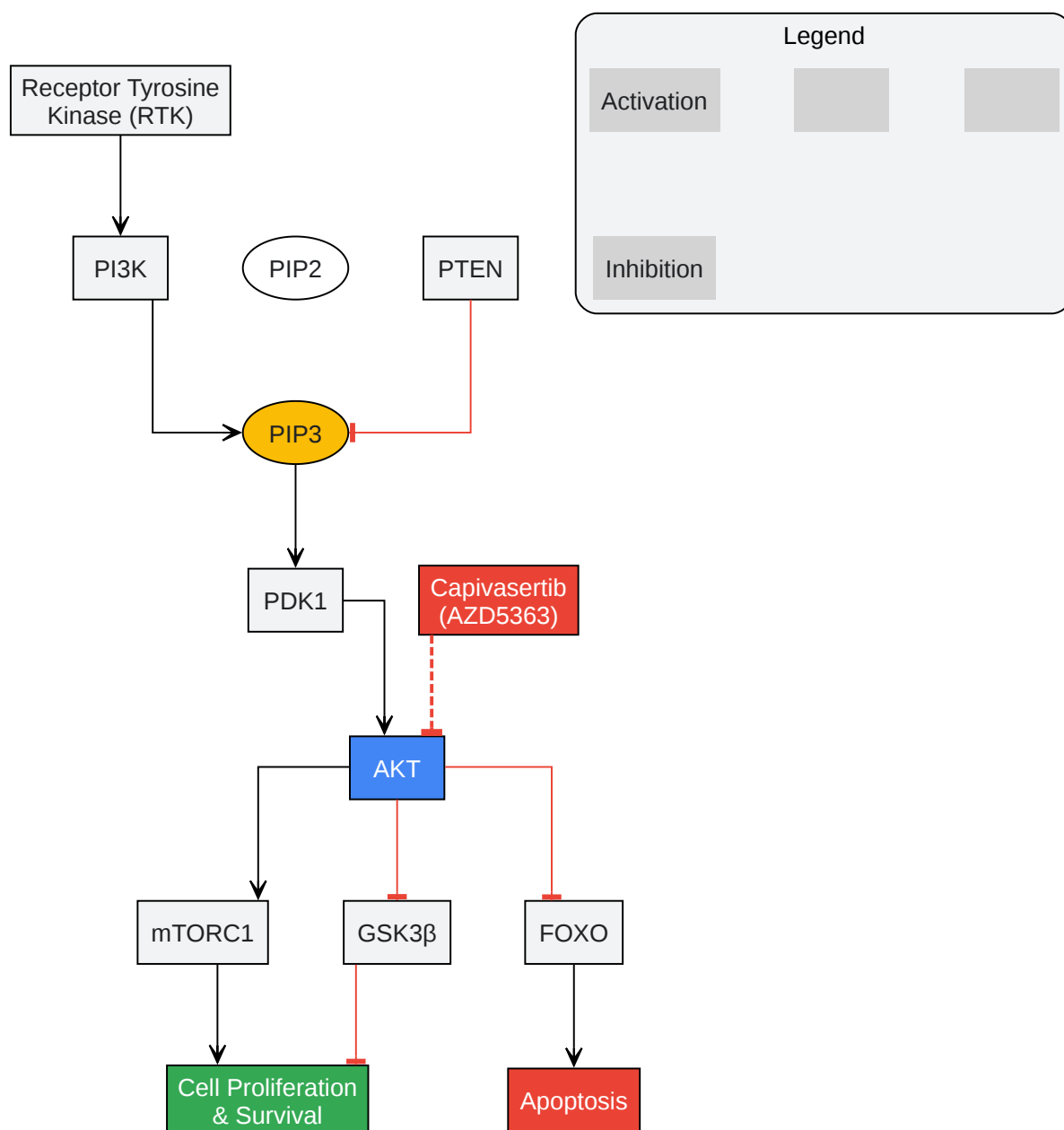
The journey of Capivasertib began with a fragment-based drug design approach, a collaboration initiated by researchers at The Institute of Cancer Research (ICR).[1] The starting point was a small molecular fragment, 7-azaindole, which was found to bind to the ATP-binding pocket of AKT.[2] Through a process of progressively growing and modifying this fragment, researchers developed more potent and selective compounds.[1]

A significant breakthrough was the creation of the pyrrolopyrimidine compound CCT128930, which demonstrated high selectivity for AKT over other related kinases.[1] Further optimization of this lead compound to improve its pharmacological properties, including oral bioavailability and reduced affinity for the hERG channel, led to the discovery of Capivasertib (AZD5363).[9] This extensive research and development program, spanning approximately two decades, culminated in a compound with a favorable preclinical profile.[2]

The first-in-human clinical trials for Capivasertib commenced in 2010, led by The Royal Marsden and the ICR.[5] These early-phase trials established the safety and a recommended dosing schedule for the drug.[5] Subsequent Phase II and III trials, such as FAKTION and CAPItello-291, provided robust evidence of its efficacy, particularly in combination with endocrine therapies for hormone receptor-positive breast cancer.[8][10][11]

Mechanism of Action

Capivasertib functions as an ATP-competitive inhibitor of all three AKT isoforms.[3][7] In many cancers, mutations in genes such as PIK3CA or loss of the tumor suppressor PTEN lead to the hyperactivation of the PI3K/AKT/mTOR pathway.[3] Activated AKT phosphorylates a multitude of downstream substrates, promoting cell cycle progression, inhibiting apoptosis, and stimulating cell growth. Capivasertib binds to the ATP-binding pocket of AKT, preventing its kinase activity and the subsequent phosphorylation of its downstream targets, thereby blocking the pro-survival signals of this pathway.[4] Preclinical studies have shown that Capivasertib's inhibition of AKT leads to decreased phosphorylation of key downstream effectors like PRAS40, GSK3 β , and S6.[12]



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Caption: Simplified PI3K/AKT signaling pathway showing the inhibitory action of Capivasertib.

Quantitative Data Summary

The following tables summarize key quantitative data for Capiwasertib from preclinical and clinical studies.

Table 1: In Vitro Potency of Capiwasertib

Target	Assay Type	IC50	Reference
AKT1	Cell-free kinase assay	3 nM	[13]
AKT2	Cell-free kinase assay	8 nM	[13]
AKT3	Cell-free kinase assay	8 nM	[13]
AKT Substrate Phosphorylation	Cellular assay	~0.3 to 0.8 μ M	[12] [13]

Table 2: Clinical Efficacy of Capiwasertib in the FAKTION Trial

Treatment Arm	Endpoint	Result	Reference
Capiwasertib + Fulvestrant	Progression-Free Survival (PFS)	10.3 months	[10]
Placebo + Fulvestrant	Progression-Free Survival (PFS)	4.8 months	[10]

Table 3: Common Adverse Events (Grade \geq 3) in Clinical Trials

Adverse Event	Incidence	Reference
Hyperglycemia	20–24%	[3] [14]
Diarrhea	14–17%	[3] [14]
Maculopapular Rash	11–16%	[3] [14]

Key Experimental Protocols

Detailed methodologies for the key experiments used in the characterization of Capivasertib are provided below.

In Vitro Kinase Assay (Caliper Mobility Shift Assay)

This assay quantifies the ability of Capivasertib to inhibit the enzymatic activity of AKT isoforms.

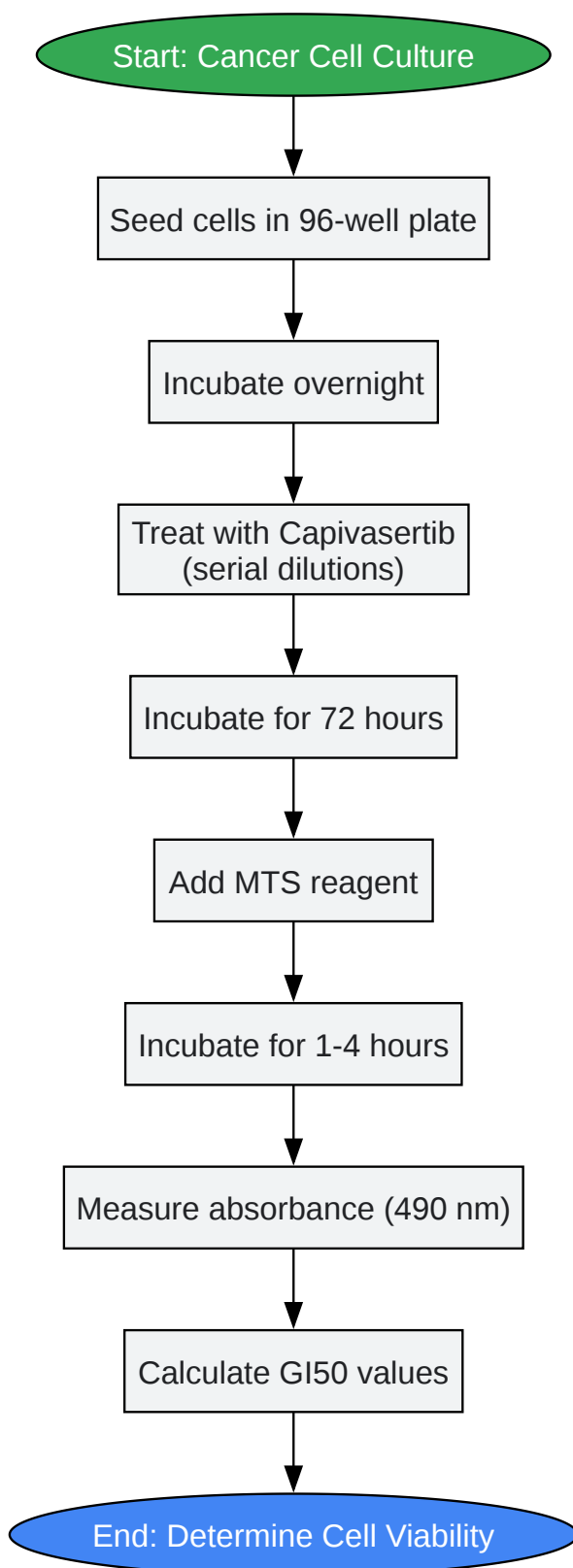
- **Reaction Setup:** In a microplate, combine active recombinant AKT1, AKT2, or AKT3 (1-3 nM) with a 5-FAM-labeled peptide substrate (1.5 μ M).
- **Inhibitor Addition:** Add increasing concentrations of Capivasertib or a DMSO vehicle control.
- **Initiation:** Start the kinase reaction by adding a solution containing ATP (at the K_m for each isoform), 10 mM $MgCl_2$, and 4 mM DTT in a HEPES buffer.
- **Incubation:** Incubate the reaction mixture at room temperature for 60 minutes.
- **Termination:** Stop the reaction by adding a buffer containing 40 mM EDTA.
- **Analysis:** Analyze the plate using a Caliper LabChip device. This instrument uses electrophoresis to separate the phosphorylated peptide product from the non-phosphorylated substrate. The amount of phosphorylated product is quantified by laser-induced fluorescence, allowing for the calculation of IC_{50} values.[\[3\]](#)

Cell Viability/Proliferation Assay (MTS Assay)

This assay measures the effect of Capivasertib on the metabolic activity of cancer cell lines, which is an indicator of cell viability and proliferation.

- **Cell Seeding:** Plate cancer cells in 96-well plates at a density that allows for logarithmic growth over the assay period and incubate overnight.
- **Drug Treatment:** Treat the cells with a serial dilution of Capivasertib (e.g., 0.003 to 30 μ M) or a vehicle control (DMSO) for 72 hours.
- **Reagent Addition:** Add CellTiter 96 AQueous One Solution Reagent (MTS) to each well according to the manufacturer's protocol.

- Incubation: Incubate the plates for 1-4 hours at 37°C.
- Data Acquisition: Measure the absorbance at 490 nm using a microplate reader. The absorbance is directly proportional to the number of living cells.
- Analysis: Calculate the concentration of Capivasertib that inhibits cell growth by 50% (GI50) by normalizing the data to untreated controls.



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Caption: Workflow for a typical MTS-based cell viability assay.

Western Blotting for Phospho-Protein Analysis

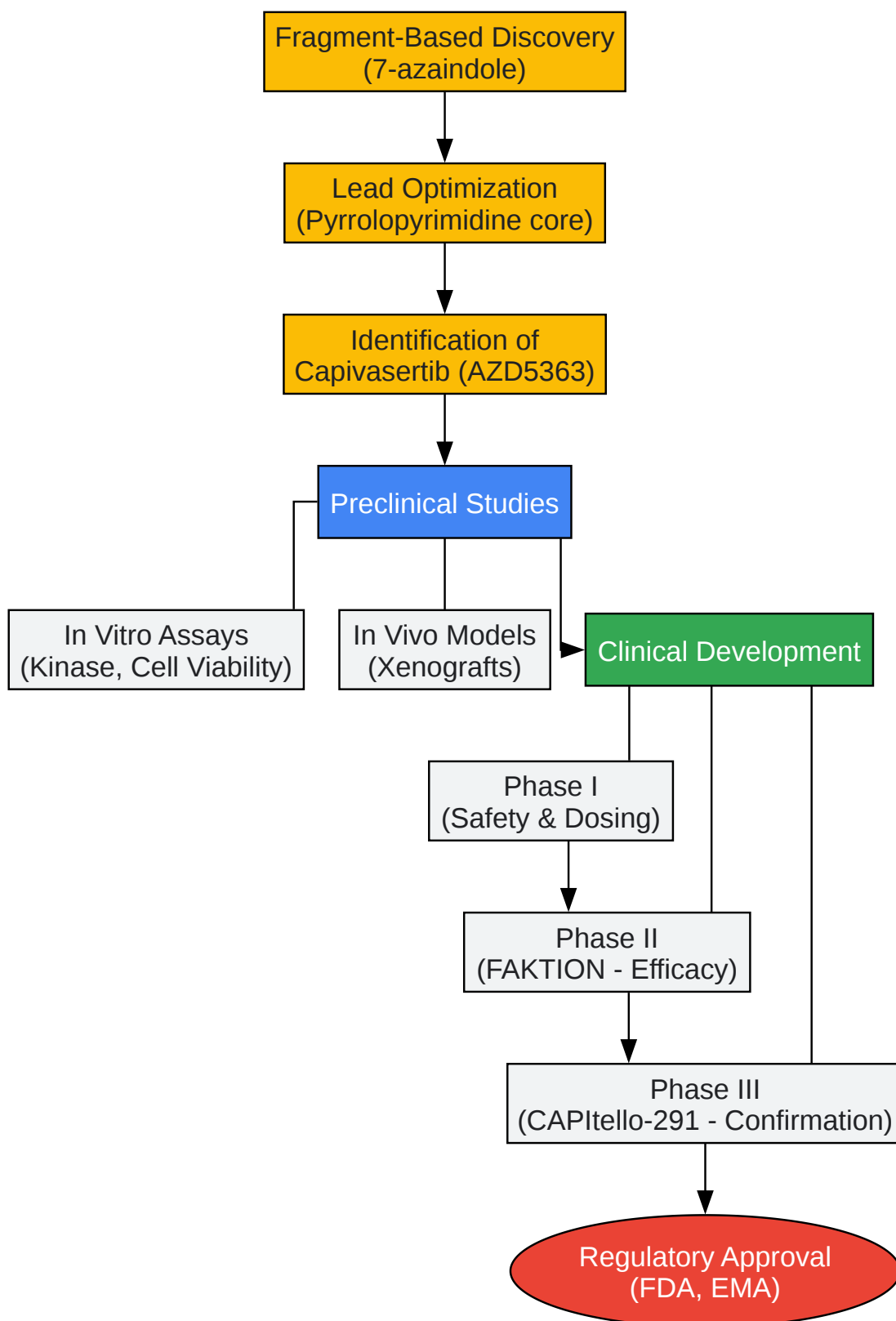
This technique is used to detect the phosphorylation status of AKT and its downstream targets, providing a direct measure of the inhibitor's effect on the signaling pathway within cells.

- **Cell Lysis:** Treat cultured cancer cells with Capivasertib for a specified time. Then, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.
- **Sample Preparation:** Mix equal amounts of protein (e.g., 20-30 μ g) with Laemmli sample buffer and heat at 95°C for 5 minutes.
- **Gel Electrophoresis:** Separate the protein samples by size using SDS-PAGE.
- **Protein Transfer:** Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.
- **Primary Antibody Incubation:** Incubate the membrane with primary antibodies specific for phosphorylated proteins (e.g., p-AKT, p-GSK3 β) and total proteins overnight at 4°C.
- **Secondary Antibody Incubation:** Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Detection:** Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager. The intensity of the bands corresponding to the phosphorylated proteins is compared between treated and untreated samples.

In Vivo Tumor Xenograft Study

This model assesses the anti-tumor efficacy of Capivasertib in a living organism.

- Cell Implantation: Subcutaneously implant human cancer cells (e.g., BT474c) into the flank of immunocompromised mice (e.g., nude or SCID mice).
- Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 150-200 mm³).
- Randomization: Randomize the mice into treatment and control groups.
- Drug Administration: Administer Capivasertib orally (e.g., by gavage) at various doses and schedules (e.g., 100-150 mg/kg twice daily).[12] The control group receives the vehicle solution.
- Monitoring: Measure tumor volumes and mouse body weight regularly (e.g., twice a week). Tumor volume is often calculated using the formula: $(\text{length} \times \text{width}^2) / 2$.
- Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).
- Analysis: Compare the tumor growth rates between the treated and control groups to determine the anti-tumor efficacy.



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Caption: Logical progression of Capivasertib's development from discovery to approval.

Conclusion

Capivasertib (AZD5363) is a testament to the success of a structured, mechanism-based drug discovery program. From its origins in fragment-based design to its validation in large-scale clinical trials, its development has been guided by a deep understanding of the PI3K/AKT signaling pathway. The comprehensive preclinical and clinical data package has established Capivasertib as an important therapeutic option for patients with tumors harboring alterations in this pathway. The methodologies outlined in this guide provide a framework for the continued investigation of this and other targeted therapies in oncology.

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